An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-pentenoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its physicochemical characteristics, synthesis, analytical methods, and potential biological significance.
Physicochemical Properties
2-Methyl-4-pentenoic acid is an unsaturated carboxylic acid with a five-carbon chain, a double bond between the fourth and fifth carbons, and a methyl group on the second carbon.[1] It is a colorless to pale yellow liquid with a characteristic cheese-like or pungent odor.[1][2]
Table 1: General and Physicochemical Properties of 2-Methyl-4-pentenoic Acid
| Property | Value | Reference |
| IUPAC Name | 2-Methylpent-4-enoic acid | [1] |
| Synonyms | 2-Methylpent-4-enoic acid, α-Methyl-4-pentenoic acid | [1] |
| CAS Number | 1575-74-2 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Cheese-like, pungent | [2] |
| Boiling Point | 195 °C (at 760 mmHg) | [2] |
| Density | 0.949 g/mL at 25 °C | [2] |
| Refractive Index | 1.430 at 20 °C | [2] |
| pKa | 4.67 (for (R)-enantiomer) | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Synthesis Protocol
A detailed protocol for the synthesis of the (R)-enantiomer of 2-Methyl-4-pentenoic acid has been described and can be adapted for the synthesis of the racemic mixture by using a non-chiral starting material.[1] The synthesis involves a three-step process:
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Acylation: An appropriate starting material is acylated. For the chiral synthesis, an oxazolidinone derivative is used as a chiral auxiliary with triethylamine as a base and DMAP as a catalyst.[1]
-
Alkylation: A pentene group is introduced via enolate addition. This is achieved using a strong base like Sodium bis(trimethylsilyl)amide and an allyl halide (e.g., allyl iodide).[1]
-
Cleavage: The final product is obtained by cleaving the auxiliary group. For the chiral synthesis, this is done using a solution of lithium hydroxide and hydrogen peroxide, followed by reduction with sulfite.[1]
Logical Workflow for the Synthesis of 2-Methyl-4-pentenoic Acid
Caption: General workflow for the synthesis of 2-Methyl-4-pentenoic acid.
Analytical Protocols
The analysis of 2-Methyl-4-pentenoic acid can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
A general protocol for the analysis of short-chain fatty acids using HPLC with UV detection can be adapted for 2-Methyl-4-pentenoic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.01 M H₃PO₄) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength, typically around 210 nm.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. Derivatization is generally not required for UV detection.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of 2-Methyl-4-pentenoic acid.
Gas Chromatography (GC)
GC analysis is also suitable for 2-Methyl-4-pentenoic acid, often coupled with mass spectrometry (GC-MS) for identification.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-WAX or FFAP).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping to 250 °C.
-
Sample Preparation: Derivatization to a more volatile ester (e.g., methyl or silyl ester) is often necessary to improve peak shape and thermal stability.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Methyl-4-pentenoic acid is expected to show characteristic signals for the different protons in the molecule. Predicted chemical shifts would include signals for the vinyl protons, the allylic protons, the methine proton at the chiral center, and the methyl group protons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹). A C=C stretching absorption (around 1640 cm⁻¹) and vinyl C-H bending bands are also expected.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (m/z 114) may be observed. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45). Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway.
Biological Context and Signaling Pathways
2-Methyl-4-pentenoic acid is classified as a methyl-branched fatty acid.[4] While specific biological roles for this compound are not extensively documented, the activities of structurally related compounds provide insights into its potential biological functions.
The related compound, 4-pentenoic acid, is a known hypoglycemic agent that inhibits fatty acid β-oxidation.[5][6] Its mechanism of action involves its metabolism to 3-keto-4-pentenoyl-CoA, which is a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.[6]
Potential Signaling Pathways Affected by Inhibition of Fatty Acid Oxidation
Inhibition of fatty acid oxidation can have significant effects on cellular signaling. For instance, it has been shown to activate the mTORC1 pathway.[7] Branched-chain fatty acids, as a class, have been implicated in the regulation of lipid metabolism and inflammation through their interaction with transcription factors such as PPARα and SREBP1c.[1]
Caption: Postulated biological effects of 2-Methyl-4-pentenoic acid.
Safety and Handling
2-Methyl-4-pentenoic acid is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]
This guide provides a summary of the current knowledge on 2-Methyl-4-pentenoic acid. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 3. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. metbio.net [metbio.net]
- 7. Inhibition of mitochondrial fatty acid β-oxidation activates mTORC1 pathway and protein synthesis via Gcn5-dependent acetylation of Raptor in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
